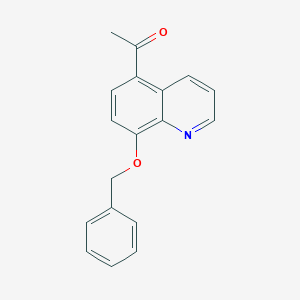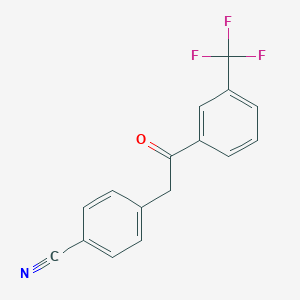
5-乙酰基-8-苄氧基喹啉
描述
5-Acetyl-8-(phenylmethoxy)quinoline is a heterocyclic aromatic compound with a quinoline backbone This compound is characterized by the presence of an acetyl group at the 5-position and a benzyloxy group at the 8-position of the quinoline ring
科学研究应用
5-Acetyl-8-(phenylmethoxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated as a potential chemotherapeutic agent and anti-inflammatory compound.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-8-(phenylmethoxy)quinoline typically involves the Friedel-Crafts acetylation of 8-benzyloxyquinoline. The reaction is carried out using acetyl chloride and a Lewis acid catalyst such as aluminum chloride in an inert solvent like nitrobenzene . The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 5-Acetyl-8-(phenylmethoxy)quinoline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then isolated by filtration, washed with a mixture of acetone and diisopropyl ether, and dried under vacuum .
化学反应分析
Types of Reactions
5-Acetyl-8-(phenylmethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
作用机制
The mechanism of action of 5-Acetyl-8-(phenylmethoxy)quinoline involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, interfering with their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also inhibit specific enzymes involved in inflammatory pathways.
相似化合物的比较
Similar Compounds
5-Acetyl-8-hydroxyquinoline: Similar structure but with a hydroxy group instead of a benzyloxy group.
5-Acetyl-8-methoxyquinoline: Contains a methoxy group at the 8-position.
5-Acetyl-8-phenylmethoxyquinoline: Features a phenylmethoxy group at the 8-position.
Uniqueness
5-Acetyl-8-(phenylmethoxy)quinoline is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
1-(8-phenylmethoxyquinolin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-13(20)15-9-10-17(18-16(15)8-5-11-19-18)21-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSIKCNONKHROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=NC2=C(C=C1)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548264 | |
| Record name | 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26872-48-0 | |
| Record name | 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)

![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)










